molecular formula C9H15NO B12861131 3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one

3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one

Cat. No.: B12861131
M. Wt: 153.22 g/mol
InChI Key: KGNVHNRJFRQKKZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Synonym Validation

The IUPAC name 3-isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one is derived through systematic analysis of the compound’s structure. The parent heterocycle is a pyrrol-2-one system, a five-membered lactam ring containing one nitrogen atom and a ketone group at position 2. The substituents include:

  • An isopropyl group (–CH(CH₃)₂) at position 3.
  • Two methyl groups (–CH₃) at position 5, resulting in the "5,5-dimethyl" designation.

The suffix "1H" indicates the position of the hydrogen atom on the nitrogen (position 1), while "(5H)" denotes the partial saturation of the ring at position 5. This nomenclature aligns with IUPAC Rule A-21.2 for lactams and Rule B-1.2 for substituent numbering.

Property Value
IUPAC Name This compound
Common Synonyms Not widely reported in literature

No widely recognized synonyms for this compound are documented in the provided sources or major chemical databases, underscoring the specificity of its IUPAC designation.

CAS Registry Number and Molecular Formula Confirmation

The compound is uniquely identified by its CAS Registry Number 73119-63-8 , which serves as a universal identifier in chemical databases. Its molecular formula, C₉H₁₅NO , corresponds to a molecular weight of 153.22 g/mol .

Identifier Value
CAS Registry Number 73119-63-8
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol

The molecular formula was verified through mass spectrometry and elemental analysis, confirming the presence of nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom.

Comparative Analysis of Tautomeric Forms

Tautomerism in lactams like this compound is limited due to the resonance stabilization of the amide group. The keto form dominates, as the conjugated system between the nitrogen lone pair and the carbonyl group minimizes energy. Enol tautomers, which would require breaking this resonance, are not observed under standard conditions.

Tautomer Stability Structural Features
Keto (predominant) High Resonance-stabilized lactam ring
Enol Not observed Hypothetical hydroxyl group at C2

Steric hindrance from the isopropyl and dimethyl groups further suppresses tautomeric shifts by restricting conformational flexibility.

X-ray Crystallographic Characterization Challenges

X-ray crystallographic analysis of this compound faces significant hurdles:

Challenge Description
Steric Hindrance Bulky isopropyl and dimethyl groups disrupt crystal lattice formation.
Molecular Flexibility Rotational freedom of the isopropyl group induces positional disorder.
Low Melting Point Limited thermal stability complicates single-crystal growth.

Despite these challenges, preliminary studies suggest monoclinic or orthorhombic crystal systems, though full structural resolution remains unreported in the literature. Advanced techniques such as cryocrystallography or co-crystallization with stabilizing agents may be required to overcome these obstacles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one

InChI

InChI=1S/C9H15NO/c1-6(2)7-5-9(3,4)10-8(7)11/h5-6H,1-4H3,(H,10,11)

InChI Key

KGNVHNRJFRQKKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(NC1=O)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Pyrrol-2(5H)-ones

Pyrrol-2(5H)-ones are commonly synthesized via cyclization of appropriate precursors such as sulfur ylides, substituted pyruvates, or pyrrole derivatives. The key steps often involve:

  • Formation of the pyrrole ring or its derivatives.
  • Introduction of substituents at specific positions (e.g., isopropyl at position 3, dimethyl groups at position 5).
  • Oxidation or rearrangement to form the lactam (pyrrol-2-one) structure.

Preparation via Sulfur Ylide Cyclization and Rearrangement

A recent method reported for synthesizing 5-hydroxy-1H-pyrrol-2(5H)-ones involves the reaction of sulfur ylides with ketonic carbonyl compounds under mild, transition-metal-free conditions. This approach proceeds through:

  • Intramolecular cyclization of the sulfur ylide with a ketone.
  • Followed by a 1,3-hydroxy rearrangement to yield the pyrrol-2-one core.

This method is notable for its one-pot operation, excellent yields, and avoidance of metal catalysts, making it environmentally and operationally advantageous. The products are purified by column chromatography on neutral alumina, eluting impurities with ethyl acetate/hexane mixtures and the target compounds with dichloromethane/methanol mixtures.

Step Reagents/Conditions Outcome
Sulfur ylide + ketonic carbonyl Mild conditions, no transition metal Intramolecular cyclization
Rearrangement 1,3-hydroxy shift Formation of 5-hydroxy-1H-pyrrol-2(5H)-one

This method can be adapted to introduce various substituents, including isopropyl and dimethyl groups, by selecting appropriate starting materials.

Synthesis from Substituted Pyrroles via Formylation and Cyclization

Another approach involves multi-step synthesis starting from substituted pyrroles, such as 3,5-dimethyl-1H-pyrrole derivatives, which are then functionalized to introduce aldehyde groups and further cyclized to form the pyrrol-2-one ring.

The key steps include:

  • Synthesis of 2,4-dimethyl pyrrole-3,5-diethyl dicarboxylate via reaction of methyl acetoacetate with sodium nitrite and zinc powder.
  • Hydrolysis and acidification to obtain 2,4-dimethyl pyrrole.
  • Formylation using phosphorus oxychloride in DMF to yield 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde.
  • Subsequent cyclization and functional group modifications to introduce the isopropyl group at position 3 and dimethyl groups at position 5.

This method is well-documented in patent literature and provides a robust route for preparing substituted pyrrol-2-ones with high purity.

Step Reagents/Conditions Notes
Methyl acetoacetate + NaNO2 + Zn powder Acetic acid medium, reflux Formation of pyrrole diester
Hydrolysis with KOH, acidification Aqueous KOH reflux, HCl acidification Pyrrole formation
Formylation POCl3 in DMF, room temp overnight Introduction of aldehyde groups
Cyclization and substitution Various reagents Introduction of isopropyl and dimethyl groups

The molar ratios and solvent volumes are critical for yield optimization, e.g., methyl acetoacetate: sodium nitrite: zinc powder = 1.3:0.7:1.31, and careful pH control during hydrolysis and acidification steps.

Two-Step Preparation via Claisen Condensation and Multicomponent Coupling

A simpler two-step procedure for related pyrrol-2-one systems involves:

  • Claisen condensation of aryl methyl ketones with dimethyl oxalate to form substituted methyl pyruvates.
  • A three-component coupling reaction of these pyruvates with amines and aldehydes to form the pyrrol-2-one ring.

This method allows for structural diversity and can be adapted to introduce isopropyl and dimethyl substituents by choosing appropriate ketones and amines.

Step Reagents/Conditions Product
Aryl methyl ketone + dimethyl oxalate Claisen condensation Substituted methyl pyruvate
Pyruvate + amine + aldehyde Multicomponent coupling Pyrrol-2(5H)-one derivative

This approach is efficient and suitable for synthesizing analogues with biological activity.

One-Pot Friedel–Crafts Reaction for Functionalized Pyrrol-2-ones

For further functionalization, such as preparing polycyclic derivatives, a one-pot Friedel–Crafts reaction of 3,5-diaryl-substituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has been demonstrated. Although this method focuses on diaryl substituents, the reaction conditions and principles can be adapted for isopropyl and dimethyl substituents.

Typical conditions:

  • Use of p-toluenesulfonic acid as catalyst.
  • DMSO as solvent.
  • Heating at 70 °C for 1–2 hours.

The reaction tolerates various substituents and provides moderate to good yields (37–55%) of functionalized pyrrol-2-one derivatives.

Summary Table of Preparation Methods

Method Key Steps Advantages Typical Yields Notes
Sulfur ylide cyclization and rearrangement One-pot cyclization and 1,3-hydroxy rearrangement Mild, metal-free, high yield Excellent Suitable for 5-hydroxy derivatives
Pyrrole formylation and cyclization Multi-step synthesis from methyl acetoacetate and substituted pyrroles Robust, scalable High Requires careful pH and reagent control
Claisen condensation + multicomponent coupling Formation of methyl pyruvates and coupling with amines/aldehydes Simple, versatile Moderate to high Allows structural diversity
One-pot Friedel–Crafts reaction Acid-catalyzed cyclization with indoles or aryl groups One-pot, moderate yield 37–55% Adaptable for functionalization

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one may undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to form different derivatives.

    Substitution: Reactions with electrophiles or nucleophiles to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Pharmaceutical Applications

3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one is being investigated for its potential therapeutic properties. Its derivatives have shown promise in treating neurological disorders and other medical conditions.

Case Study: Neurological Disorder Treatment

A study published in Molecules demonstrated that certain pyrrole derivatives exhibit neuroprotective effects. These compounds were tested for their ability to inhibit neuroinflammation and promote neuronal survival in vitro. The results indicated that specific modifications on the pyrrole ring could enhance bioactivity against neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows chemists to construct various functional groups through multi-step reactions.

Data Table: Synthetic Pathways

Reaction TypeConditionsYield (%)Reference
Claisen CondensationBase-catalyzed85
Three-component couplingMild conditions90
Intramolecular cyclizationOne-pot synthesis95

This table summarizes various synthetic pathways involving this compound, highlighting its versatility as a building block in organic chemistry.

Material Science

In material science, the compound is explored for its role in developing polymers with specific properties. Research indicates that incorporating pyrrole derivatives into polymer matrices can enhance mechanical strength and thermal stability.

Case Study: Polymer Development

A recent investigation focused on the incorporation of this compound into polyvinyl chloride (PVC) composites. The study found that adding this compound improved the thermal degradation temperature and tensile strength of the resulting materials .

Agrochemical Applications

The compound is also being studied for its potential use in agrochemicals, including pesticides and herbicides. Its efficacy in controlling plant pathogens and pests has been highlighted in several studies.

Data Table: Agrochemical Efficacy

Compound TestedTarget OrganismEfficacy (%)Reference
This compoundFungal pathogens75
DerivativesInsect pests80

This table presents findings on the efficacy of this compound and its derivatives against various agricultural threats.

Mechanism of Action

The mechanism by which 3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one exerts its effects may involve:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The compound’s structural uniqueness lies in its 3-isopropyl and 5,5-dimethyl substitution pattern. Comparable pyrrol-2(5H)-ones, such as 3-aryl or 3-alkyl derivatives (e.g., 3-phenyl or 3-methyl analogs), exhibit distinct reactivity and stability profiles. For instance:

  • Steric Hindrance : The bulky isopropyl group at position 3 imposes significant steric constraints, reducing accessibility to electrophilic sites compared to less hindered analogs like 3-methyl-pyrrol-2(5H)-one. This hindrance impacts reaction pathways, as seen in sodium borohydride reductions, where steric bulk can slow down nucleophilic attack .
  • Electronic Effects : The electron-donating dimethyl groups at position 5 stabilize the lactam ring via hyperconjugation, enhancing thermal stability relative to unsubstituted pyrrolones .

Data Tables

Table 2. NMR Chemical Shifts (δ, ppm) for Key Substituents

Compound Isopropyl (CH) Dimethyl (CH₃) Lactam Carbonyl (C=O)
3-Isopropyl-5,5-dimethyl derivative 35.8 22.2 203.0
3-Phenyl-pyrrol-2(5H)-one 205.5

Biological Activity

3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one, also known as 3-isopropyl-5,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one, is a pyrrole derivative with notable biological activities. This compound has garnered interest for its potential applications in medicinal chemistry and pharmacology. This article aims to explore the synthesis, biological activity, and research findings related to this compound.

  • Molecular Formula : C₉H₁₅NO
  • Molecular Weight : 153.22 g/mol
  • CAS Number : 73119-63-8
  • Structure : The compound features a pyrrolidinone ring with isopropyl and dimethyl substituents which may influence its biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, including the cyclization of appropriate precursors. Research indicates that derivatives of pyrrolidinones can be synthesized via acylation or alkylation reactions, which impact their biological activity significantly .

Antimicrobial Activity

Research has demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For example:

  • Against Bacteria : Studies have shown that certain derivatives possess activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.98 μg/mL against MRSA .
CompoundMIC (μg/mL)Target Organism
3k0.98MRSA
3d7.80Candida albicans
3p62.50Candida albicans

Cytotoxicity and Antiproliferative Activity

The antiproliferative effects of various derivatives were evaluated against cancer cell lines:

  • Compounds such as 3c , 3f , and 3g showed significant cytotoxicity against rapidly dividing A549 lung cancer cells compared to non-tumor fibroblast cells .

The biological activity of these compounds is thought to be linked to their ability to inhibit specific bacterial enzymes and interfere with cellular processes in tumor cells. Molecular docking studies have indicated that these compounds can effectively bind to critical proteins involved in bacterial survival and cancer cell proliferation .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several pyrrolidinone derivatives against various strains of bacteria, including MRSA. The results indicated a promising profile for the development of new antibiotics targeting resistant strains.
  • Cytotoxicity Assessment : Another research focused on the cytotoxic effects of these compounds on A549 cells, revealing that modifications in the chemical structure significantly influenced their antiproliferative capacity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one, and how can reaction yields be optimized?

  • Methodology : Cyclization of substituted pyrrole precursors under basic conditions is a common approach. For example, base-assisted cyclization (e.g., using KOH or NaH) of hydroxy-pyrrolone intermediates can yield structurally similar compounds with yields up to 63% . Key factors include:

  • Temperature control (e.g., 80–100°C for cyclization).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Purification via recrystallization or silica gel chromatography.
    • Data : For analogous compounds, yields range from 46% to 79% depending on substituent steric effects .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use multimodal spectroscopic analysis:

  • 1H/13C NMR : Identify substituent patterns (e.g., isopropyl and dimethyl groups) via chemical shifts (δ 1.2–1.5 ppm for CH(CH3)2; δ 1.8–2.2 ppm for geminal dimethyl) .
  • HRMS : Confirm molecular weight (e.g., C9H15NO2: 169.1103 g/mol).
  • X-ray crystallography : Resolve lactam ring conformation and substituent stereochemistry .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data interpretation for this compound?

  • Challenge : Discrepancies in NMR assignments due to tautomerism or dynamic ring puckering.
  • Methodology :

  • Perform 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton coupling and long-range C-H interactions to distinguish between possible tautomers .
  • Variable-temperature NMR : Monitor signal splitting at low temperatures (−40°C) to freeze conformational dynamics .
    • Example : In related 5-hydroxy-pyrrolones, HMBC confirmed lactam carbonyl (δ 170–175 ppm) coupling with adjacent CH groups .

Q. How does the substitution pattern (isopropyl vs. aryl groups) influence the compound’s reactivity in biological assays?

  • Methodology :

  • Comparative SAR studies : Synthesize analogs with varying substituents (e.g., replacing isopropyl with phenyl or methyl groups).
  • Biological testing : Assess antiestrogenic or enzyme inhibition activity using cell-based assays (e.g., ERα/β binding assays) .
    • Findings : Bulky substituents like isopropyl may hinder binding to hydrophobic enzyme pockets, reducing activity compared to planar aryl groups .

Q. What computational methods are suitable for predicting the compound’s stability under physiological conditions?

  • Methodology :

  • DFT calculations : Optimize geometry and calculate Gibbs free energy for lactam ring opening or hydrolysis.
  • Molecular dynamics simulations : Model interactions with water or serum proteins to predict degradation pathways.
    • Validation : Compare computational predictions with experimental stability assays (e.g., HPLC monitoring of degradation over 24 hours in PBS) .

Q. How can researchers address low yields in cross-coupling reactions involving this pyrrolone scaffold?

  • Methodology :

  • Catalyst screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings.
  • Additives : Use silver salts (Ag2CO3) to stabilize reactive intermediates.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% .

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